molecular formula C18H17N3O2S2 B2972456 N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-4,6-dimethylbenzo[d]thiazol-2-amine CAS No. 890941-18-1

N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-4,6-dimethylbenzo[d]thiazol-2-amine

Cat. No. B2972456
CAS RN: 890941-18-1
M. Wt: 371.47
InChI Key: BYTSVSYTQYGNSK-UHFFFAOYSA-N
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Description

“N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-4,6-dimethylbenzo[d]thiazol-2-amine” is a complex organic compound that contains two benzothiazole rings, which are aromatic heterocycles with a five-membered C3NS ring fused to a benzene ring . The benzothiazole rings in this compound are substituted with dimethoxy and dimethyl groups, and one of the rings is also attached to an amine (-NH2) group .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of two benzothiazole rings, which are aromatic and thus contribute to the compound’s stability and reactivity . The dimethoxy and dimethyl substituents are electron-donating groups, which could influence the compound’s reactivity. The amine group is a common functional group in organic chemistry, known for its ability to participate in a variety of chemical reactions .


Chemical Reactions Analysis

The chemical reactions of this compound would be influenced by its functional groups. The benzothiazole rings could undergo electrophilic aromatic substitution reactions, while the amine group could participate in reactions such as acid-base reactions or nucleophilic substitutions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the benzothiazole rings could contribute to its aromaticity and stability, while the dimethoxy, dimethyl, and amine groups could influence its polarity, solubility, and reactivity .

Scientific Research Applications

Antiproliferative and Antimicrobial Properties

A series of Schiff bases derived from 1,3,4-thiadiazole compounds, including structures similar to the specified compound, were synthesized to investigate their biological activities. These compounds demonstrated significant DNA protective ability and antimicrobial activity against certain strains, such as S. epidermidis. Moreover, some compounds exhibited cytotoxicity against cancer cell lines like PC-3 and MDA-MB-231, indicating their potential for chemotherapy drug enhancement with minimal cytotoxicity against cancer cells (Gür et al., 2020).

Synthesis and Chemical Properties

Research on the synthesis and properties of aminothiazole derivatives has revealed their diverse biological applications. Two aminothiazole derivatives were synthesized via Suzuki-Miyaura cross-coupling reaction. These compounds were analyzed using various spectroscopic methods and computational studies to understand their electronic and spectroscopic properties, indicating their potential bioactivity and utility in synthetic organic chemistry (Adeel et al., 2017).

Catalytic Applications

Thiazolium carbene-based catalysts derived from vitamin B1 have been developed for the N-formylation and N-methylation of amines using CO2 as the carbon source. These catalysts are inexpensive and highly effective, operating under ambient conditions and showcasing a sustainable approach for synthesizing pharmaceuticals and natural products (Das et al., 2016).

Corrosion Inhibition

Thiazoles, including derivatives similar to the specified compound, have been synthesized and evaluated for their corrosion inhibition ability on copper surfaces. The study demonstrates that these compounds can act as effective corrosion inhibitors, with efficiencies around 90%, indicating their potential application in protecting metal surfaces against corrosion (Farahati et al., 2019).

Material Science Applications

A novel polybenzoxazine with amic acid and benzoxazine groups in the main chain was synthesized, demonstrating potential for creating high-performance crosslinked polyimide. This work highlights the application of thiazole and benzothiazole derivatives in the development of advanced materials with improved thermal properties (Zhang et al., 2014).

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and the specific conditions under which it is handled or used .

Future Directions

Future research on this compound could involve studying its synthesis, properties, and potential applications. For example, given the known biological activities of many benzothiazole derivatives, it could be interesting to investigate whether this compound has similar activities .

properties

IUPAC Name

N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-4,6-dimethyl-1,3-benzothiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O2S2/c1-9-5-10(2)16-15(6-9)25-18(20-16)21-17-19-11-7-12(22-3)13(23-4)8-14(11)24-17/h5-8H,1-4H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYTSVSYTQYGNSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)SC(=N2)NC3=NC4=CC(=C(C=C4S3)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-4,6-dimethylbenzo[d]thiazol-2-amine

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